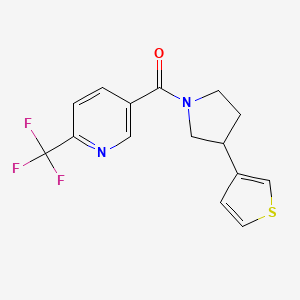

![molecular formula C18H15IN2S B2670083 (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide CAS No. 1903757-25-4](/img/structure/B2670083.png)

(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

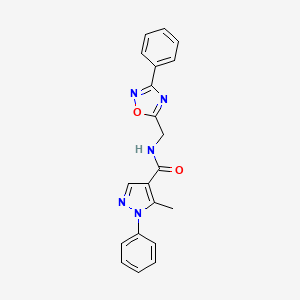

“(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide” is a compound that has been studied for its potential applications in medicinal, bioorganic, and pharmaceutical chemistry . It is a structural scaffold of bishetarylethylene fluorescent sensors .

Synthesis Analysis

A highly efficient method for the synthesis of this compound involves the condensation of (indol-3-yl)carbaldehydes with 2-methylazoles and 2-methylazines under activation with microwave irradiation . This method provides high yields .

Molecular Structure Analysis

The molecular formula of this compound is C18H15IN2S . Its average mass is 362.208 Da and its monoisotopic mass is 362.027985 Da .

Chemical Reactions Analysis

The compound is synthesized from the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole without using any catalyst .

Physical and Chemical Properties Analysis

The compound has a linear formula of C16H15IN2 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Nonlinear Optical Properties and Excited-State Dynamics

Benzothiazolium salts, including those related to the compound , have been studied for their third-order nonlinear optical properties and ultrafast excited-state dynamics. These compounds demonstrate significant nonlinear optical susceptibility and second-order hyperpolarizability, making them of interest for applications in optical limiting and photonics. For example, a study by Wen et al. (2018) on benzothiazolium salts revealed efficient third-order nonlinear optical susceptibility and significant differences in absorption and refraction properties under various time regimes, offering insights into their potential in optical applications (Wen et al., 2018).

Crystal Growth and Nonlinear Optical Applications

Research into organic chromophores with large second-order optical nonlinearity has led to the development of materials with superior crystal growth abilities. A study by Honghong et al. (2015) presented organic cationic core structures that yielded highly efficient nonlinear optical (NLO) salts, demonstrating the potential for these materials in NLO applications due to their excellent crystal growth ability and high second-order optical nonlinearity (Honghong et al., 2015).

Catalysis and Organic Synthesis

The compound and its derivatives have also found applications in catalysis and organic synthesis. Chun et al. (2017) explored the use of poly(thiazolium) iodide as a polymer precatalyst in oxidative esterification reactions, demonstrating its catalytic activity and reusability, which highlights the compound's utility in selective organic transformations (Chun et al., 2017).

Sensing and Detection Applications

Furthermore, the compound's derivatives have been used in the development of colorimetric and fluorescence sensors. Li et al. (2021) developed a colorimetric fluorescence sensor based on a derivative, showcasing its application for the sensitive detection of HSO3− in real samples. This sensor exhibited high selectivity and a rapid response, demonstrating the compound's potential in environmental and food safety applications (Li et al., 2021).

Mechanism of Action

The compound has been found to be suitable for the investigation of cell nuclei and identification of particular fragments of RNA in living cells . It has demonstrated significantly improved photostability and selectivity as compared to traditional cyanine-type sensors, especially for in vivo analyses .

Safety and Hazards

Future Directions

The compound has found applications as highly selective contrast fluorescent probes for analyses of nucleic and peptidonucleic acids . Important biological properties have been discovered for some related structures, including anticancer and antimalarial activity, as well as inhibiting of HIV . There is a great interest in the synthesis of compounds of this structural type .

Properties

IUPAC Name |

2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methyl-1,3-benzothiazol-3-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2S.HI/c1-20-16-8-4-5-9-17(16)21-18(20)11-10-13-12-19-15-7-3-2-6-14(13)15;/h2-12H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSSOMFAXPZVLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(SC2=CC=CC=C21)C=CC3=CNC4=CC=CC=C43.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CNC4=CC=CC=C43.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2670007.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2670012.png)

![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2670013.png)

![Sodium 1-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2670015.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2670018.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2670022.png)